

Spectroscopic analysis and characterization of Diethyl allylmalonate derivatives

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Compound of Interest

Compound Name: *Diethyl allylmalonate*

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A Comparative Spectroscopic Guide to Diethyl Allylmalonate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **diethyl allylmalonate** and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and comparison of these versatile synthetic intermediates.

Comparative Spectroscopic Data

The following tables summarize key quantitative data for **diethyl allylmalonate** and a selection of its derivatives, facilitating straightforward comparison of their spectroscopic signatures.

¹H NMR Spectroscopic Data (CDCl₃)

Compound	R ¹	R ²	δ (ppm) - Allyl Group	δ (ppm) - Ethyl Group	δ (ppm) - Other
Diethyl malonate	H	H	-	1.28 (t, 6H, J=7.1 Hz, CH ₃), 4.21 (q, 4H, J=7.1 Hz, OCH ₂)	3.39 (s, 2H, α-CH ₂)
Diethyl allylmalonate	H	Allyl	5.75 (m, 1H, =CH), 5.10 (m, 2H, =CH ₂), 2.65 (d, 2H, J=7.2 Hz, α-CH ₂)	1.25 (t, 6H, J=7.1 Hz, CH ₃), 4.18 (q, 4H, J=7.1 Hz, OCH ₂)	3.45 (t, 1H, J=7.2 Hz, α-CH)
Diethyl diallylmalonate	Allyl	Allyl	5.70 (m, 2H, =CH), 5.08 (m, 4H, =CH ₂), 2.60 (d, 4H, J=7.2 Hz, α-CH ₂)	1.22 (t, 6H, J=7.1 Hz, CH ₃), 4.15 (q, 4H, J=7.1 Hz, OCH ₂)	-
Diethyl benzylmalonate	H	Benzyl	-	1.20 (t, 6H, J=7.1 Hz, CH ₃), 4.15 (q, 4H, J=7.1 Hz, OCH ₂)	7.25-7.35 (m, 5H, Ar-H), 3.25 (d, 2H, J=7.8 Hz, CH ₂ -Ph), 3.75 (t, 1H, J=7.8 Hz, α-CH)

¹³C NMR Spectroscopic Data (CDCl₃)

Compound	R ¹	R ²	δ (ppm) - Allyl Group	δ (ppm) - Ethyl Group	δ (ppm) - Other	δ (ppm) - C=O	δ (ppm) - Cα
Diethyl malonate	H	H	-	14.0 (CH ₃), 61.4 (OCH ₂)	41.5 (α-CH ₂)	167.1	41.5
Diethyl allylmalonate	H	Allyl	132.5 (=CH), 118.5 (=CH ₂), 34.5 (α-CH ₂)	14.1 (CH ₃), 61.3 (OCH ₂)	-	169.5	51.8
Diethyl diallylmalonate	Allyl	Allyl	133.0 (=CH), 118.0 (=CH ₂), 36.0 (α-CH ₂)	14.0 (CH ₃), 61.2 (OCH ₂)	-	171.5	57.5
Diethyl benzylmalonate	H	Benzyl	-	14.1 (CH ₃), 61.5 (OCH ₂)	136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 35.0 (CH ₂ -Ph)	169.0	52.5

Infrared (IR) Spectroscopic Data

Compound	R ¹	R ²	v (cm ⁻¹) C=O Stretch	v (cm ⁻¹) C=C Stretch	v (cm ⁻¹) Other Key Bands
Diethyl malonate	H	H	1751, 1733	-	2980 (C-H sp ³), 1150 (C- O)
Diethyl allylmalonate	H	Allyl	~1735	~1645	3080 (=C-H), 2980 (C-H sp ³), 1150 (C- O)
Diethyl diallylmalonate	Allyl	Allyl	~1730	~1645	3080 (=C-H), 2980 (C-H sp ³), 1150 (C- O)
Diethyl benzylmalonate	H	Benzyl	~1730	~1600 (Aromatic)	3030 (Ar C- H), 2980 (C- H sp ³), 1150 (C-O)

Mass Spectrometry (MS) Data (Electron Ionization)

Compound	R ¹	R ²	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z] (Relative Intensity)
Diethyl malonate	H	H	160	115 (M-OEt) ⁺ , 88, 60
Diethyl allylmalonate	H	Allyl	200	155 (M-OEt) ⁺ , 127, 109, 41 (Allyl) ⁺
Diethyl diallylmalonate	Allyl	Allyl	240	199 (M-Allyl) ⁺ , 153, 127, 41 (Allyl) ⁺
Diethyl benzylmalonate	H	Benzyl	250	205 (M-OEt) ⁺ , 177, 131, 91 (Benzyl) ⁺ (100%) [1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker AVANCE III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 10-20 mg of the **diethyl allylmalonate** derivative was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16

- Acquisition Time: ~4 seconds
- Relaxation Delay: 1.0 seconds
- Spectral Width: 16 ppm
- Temperature: 298 K
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2.0 seconds
 - Spectral Width: 240 ppm
 - Temperature: 298 K
- Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening factor of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1}

- Resolution: 4 cm⁻¹
- Number of Scans: 8
- Data Processing: The spectrum was baseline corrected and the peak positions were identified.

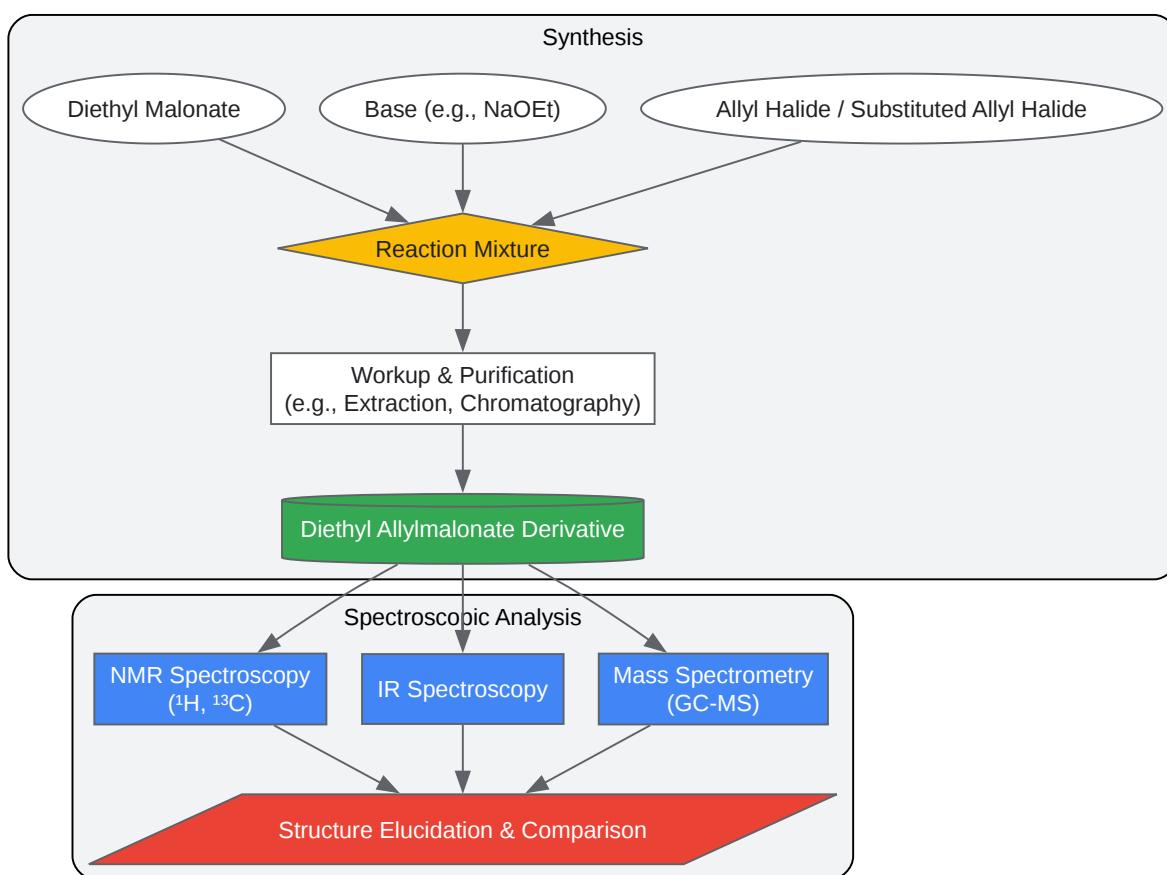
Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source, such as an Agilent 7890B GC system connected to a 5977A MSD.
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
 - Inlet Temperature: 250 °C
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV[2]
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Mass Range: m/z 30-400
- Data Analysis: The mass spectrum of the chromatographic peak corresponding to the compound of interest was analyzed for the molecular ion and characteristic fragment ions.

Visualizations

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **diethyl allylmalonate** derivatives.

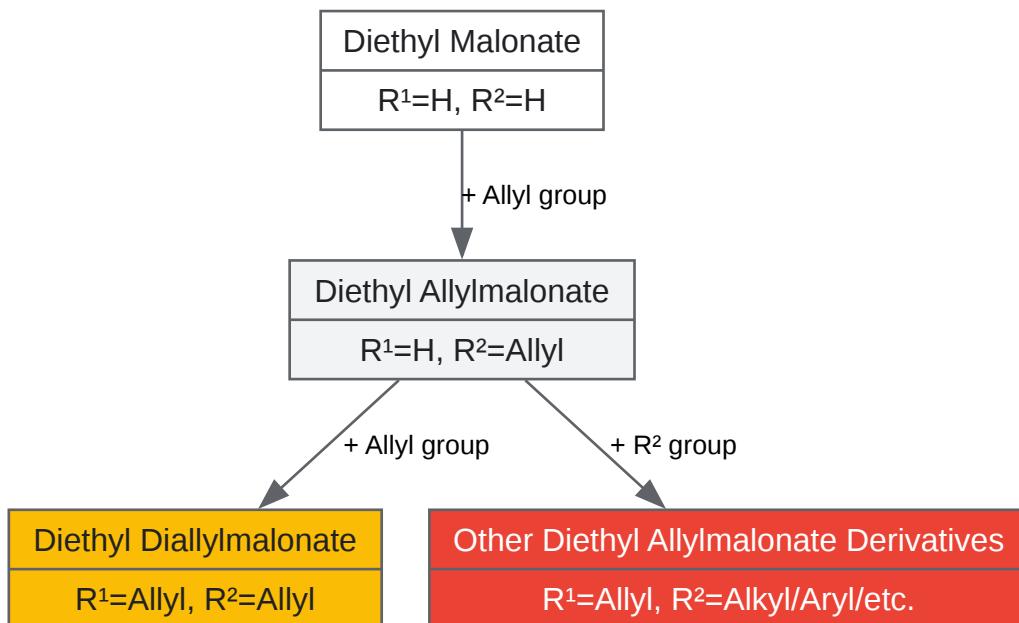


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Caption: General workflow for synthesis and analysis.

Logical Relationship of Diethyl Allylmalonate Derivatives

This diagram illustrates the structural relationships between diethyl malonate and its allyl-containing derivatives.



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Caption: Structural relationships of derivatives.

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